cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole
Overview
Description
Preparation Methods
The synthesis of cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole involves specific reaction conditions and reagents. One common synthetic route includes the reaction of appropriate starting materials under controlled conditions to yield the desired product . Industrial production methods may vary, but they generally involve similar principles of chemical synthesis, ensuring high purity and yield .
Chemical Reactions Analysis
cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents under specific conditions.
Reduction: Reduction reactions can be performed using reducing agents to yield different products.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and catalysts.
Scientific Research Applications
cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its chemical structure, which allows it to participate in various biochemical reactions.
Comparison with Similar Compounds
cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole can be compared with other similar compounds, such as:
Octahydro-2-methylpyrrolo[3,4-C]pyrrole: This compound shares a similar structure but differs in specific functional groups and properties.
Aryl substituted urea derivatives: These compounds are synthesized using this compound as a reagent and exhibit unique antimicrobial activities.
Properties
IUPAC Name |
(3aR,6aS)-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-4-6-2-8-3-7(6)5-9/h6-8H,2-5H2,1H3/t6-,7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQURLNGUWNDBIR-KNVOCYPGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CNCC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]2CNC[C@H]2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20514018 | |
Record name | (3aR,6aS)-2-Methyloctahydropyrrolo[3,4-c]pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20514018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172739-03-6 | |
Record name | (3aR,6aS)-2-Methyloctahydropyrrolo[3,4-c]pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20514018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3aR,6aS)-2-methyl-octahydropyrrolo[3,4-c]pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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